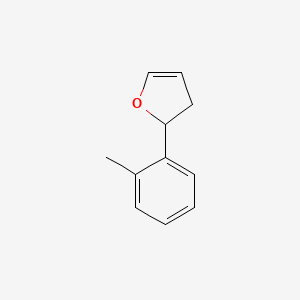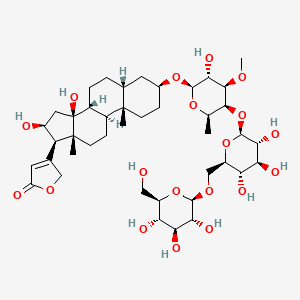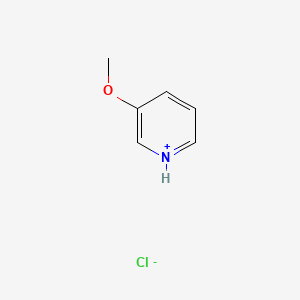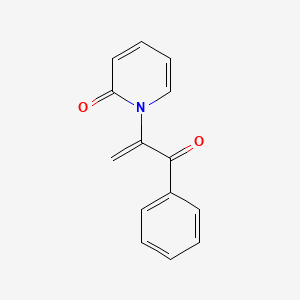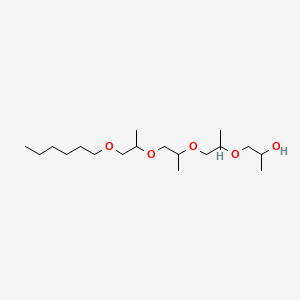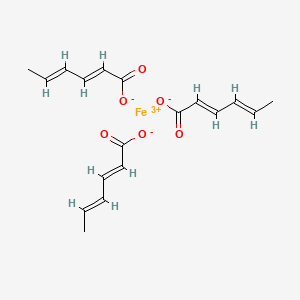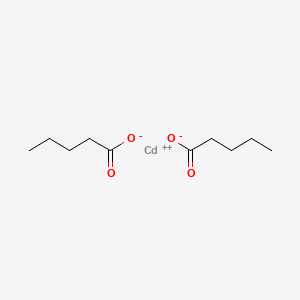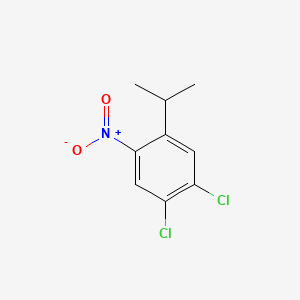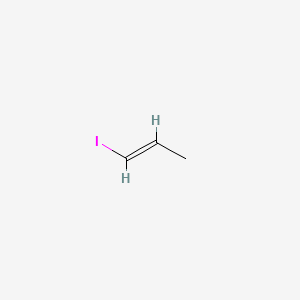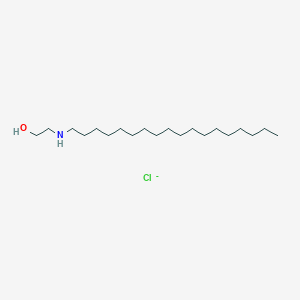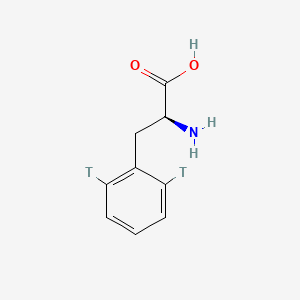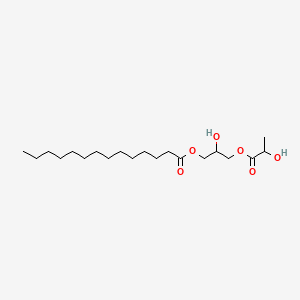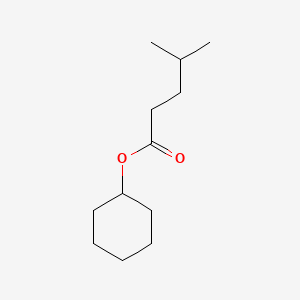
Cyclohexyl 4-methylvalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl 4-methylvalerate, also known as 4-methylpentanoic acid cyclohexyl ester, is an organic compound with the molecular formula C12H22O2. It is a colorless liquid with a pleasant odor, commonly used in the fragrance and flavor industry. The compound is known for its stability and relatively low toxicity, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexyl 4-methylvalerate can be synthesized through the esterification of 4-methylvaleric acid with cyclohexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, 4-methylvaleric acid and cyclohexanol, are fed into a reactor along with a catalyst. The reaction mixture is heated and continuously stirred to maintain uniformity. The ester is then separated from the reaction mixture through distillation and purified to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexyl 4-methylvalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound hydroperoxide.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol and acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: this compound hydroperoxide.
Reduction: Cyclohexanol and 4-methylvaleric acid.
Substitution: Various substituted esters depending on the reactants used.
Applications De Recherche Scientifique
Cyclohexyl 4-methylvalerate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and low toxicity.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of cyclohexyl 4-methylvalerate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological pathways. The compound’s stability and lipophilicity allow it to penetrate cell membranes and exert its effects at the molecular level.
Comparaison Avec Des Composés Similaires
Cyclohexyl 4-methylvalerate can be compared with other similar esters, such as:
Cyclohexyl acetate: Similar in structure but with an acetate group instead of a 4-methylvalerate group.
Cyclohexyl propionate: Contains a propionate group instead of a 4-methylvalerate group.
Cyclohexyl butyrate: Features a butyrate group in place of the 4-methylvalerate group.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its stability, pleasant odor, and low toxicity make it particularly valuable in the fragrance and flavor industry.
Propriétés
Numéro CAS |
71662-20-9 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
cyclohexyl 4-methylpentanoate |
InChI |
InChI=1S/C12H22O2/c1-10(2)8-9-12(13)14-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3 |
Clé InChI |
RVFXIBIYHVOHKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(=O)OC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


